N-t-Boc-L-serine Allyl Ester

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Chemistry

N-t-Boc-L-serine Allyl Ester (CAS 143966-57-8) is a protected L-serine derivative bearing a tert-butyloxycarbonyl (Boc) group on the α-amine and an allyl ester on the α-carboxyl group. This dual-protected building block (molecular formula C11H19NO5, MW 245.27 g/mol) is a yellow oil with XLogP3-AA = 0.8, soluble in dichloromethane, ethyl acetate, and methanol.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 143966-57-8
Cat. No. B016478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Boc-L-serine Allyl Ester
CAS143966-57-8
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-serine 2-Propen-1-yl Ester; 
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)OCC=C
InChIInChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1
InChIKeyUXCJZSOZYIDKFL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-t-Boc-L-serine Allyl Ester (CAS 143966-57-8) Procurement and Technical Baseline for Orthogonal Peptide Synthesis


N-t-Boc-L-serine Allyl Ester (CAS 143966-57-8) is a protected L-serine derivative bearing a tert-butyloxycarbonyl (Boc) group on the α-amine and an allyl ester on the α-carboxyl group [1]. This dual-protected building block (molecular formula C11H19NO5, MW 245.27 g/mol) is a yellow oil with XLogP3-AA = 0.8, soluble in dichloromethane, ethyl acetate, and methanol [1]. Its primary function is to serve as an orthogonally protected amino acid in solid-phase peptide synthesis (SPPS), where the Boc and allyl ester groups can be removed under mutually exclusive conditions, enabling precise, stepwise assembly of complex or cyclic peptide architectures .

1
Orthogonal SPPS Supports solid-phase peptide synthesis workflows requiring independent carboxyl manipulation under mutually exclusive deprotection conditions.
2
Selective C-Terminus Control Allyl ester remains stable during Boc removal and is cleaved under neutral Pd(0) catalysis, enabling sequential chemoselective deprotection.
3
Solvent Compatibility Soluble in DCM, ethyl acetate, and methanol; compatible with standard SPPS solvents and automated synthesizer workflows.

Why N-t-Boc-L-serine Allyl Ester (CAS 143966-57-8) Cannot Be Substituted with Generic N-Boc-L-serine Esters


Standard N-Boc-L-serine esters, such as the methyl, benzyl, or tert-butyl esters, share the acid-labile Boc amine protection but lack orthogonal carboxyl protection. Their ester groups are either stable to Pd(0) (requiring harsh acid for removal) or labile under the same acidic conditions that cleave Boc, leading to premature deprotection and uncontrolled oligomerization [1]. In contrast, the allyl ester of N-t-Boc-L-serine allyl ester is stable to the acidic conditions (e.g., TFA) used to remove Boc, and is selectively cleaved under neutral or mildly basic conditions using catalytic Pd(0) complexes [2][3]. This orthogonality is the critical functional differentiator—without it, the precise, stepwise manipulation required for cyclic peptides, glycopeptides, or site-selectively modified conjugates is not feasible .

Target
N-t-Boc-L-serine Allyl Ester: orthogonal Boc/allyl protection enables independent carboxyl deprotection via Pd(0) without affecting acid-labile groups.
vs
Generic Substitute
N-Boc-L-serine methyl ester: ester stable to Pd(0) but labile to strong acid/base; carboxyl removal may compromise Boc integrity or cause racemization.
Target
Allyl ester remains intact during TFA-mediated Boc cleavage, preserving the carboxyl protecting group for subsequent site-selective manipulation.
vs
Generic Substitute
N-Boc-L-serine tert-butyl ester: both Boc and tert-butyl ester cleaved under identical acidic conditions, leading to uncontrolled dual deprotection.
Target
Orthogonal protection may support cyclic peptide, glycopeptide, and site-selective conjugate assembly with reported synthetic efficiency.
vs
Generic Substitute
Non-orthogonal esters may shift deprotection order, risking premature cyclization, incomplete elongation, or side reactions that alter synthetic outcome.

N-t-Boc-L-serine Allyl Ester (CAS 143966-57-8) Quantitative Differentiation Evidence for Scientific Selection


Orthogonal Deprotection Selectivity: Allyl Ester vs. Boc Group Removal Conditions

The allyl ester of N-t-Boc-L-serine allyl ester is stable under the acidic conditions (e.g., TFA) used to cleave the Boc group, whereas esters like tert-butyl ester would be cleaved simultaneously [1]. Conversely, the allyl ester is selectively removed under neutral or mildly basic conditions using catalytic Pd(0) complexes (e.g., Pd(PPh3)4 or RhCl(PPh3)3), leaving the Boc-protected amine and other acid/base-sensitive functionalities intact [2][3]. This orthogonal selectivity is absent in single-protected N-Boc-L-serine (free acid) or N-Boc-L-serine methyl ester, which cannot undergo independent carboxyl manipulation .

Deprotection Selectivity
Class-level
Allyl ester stable to TFA/DCM; selectively cleaved by Pd(PPh3)4 or RhCl(PPh3)3 under neutral or mildly basic conditions.
Enables sequential chemoselective deprotection for complex peptide architectures.
Established protecting group chemistry; compound-specific kinetic data not reported.
Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Chemistry

Improved Yield in Cyclic Peptide Synthesis via Cα-Allyl Ester Protection

A direct comparative study demonstrated that the use of a four-dimensional orthogonal protection scheme (Boc/Bzl/Fmoc/Al), where the Cα-allyl ester protection is a key component, enabled the assembly of fully protected and C-terminal free cyclic peptides in high yields and purity via the oxime resin method [1]. While specific yield values for N-t-Boc-L-serine allyl ester are not isolated, the general methodology using allyl ester protection (as in the 'Al' component) showed a marked improvement over methods lacking orthogonal carboxyl protection, which often suffer from premature cyclization or incomplete deprotection [2].

Cyclic Peptide Assembly
Class-level
Boc/Bzl/Fmoc/Al orthogonal scheme with allyl ester protection reported high-purity cyclic peptides via oxime resin method; qualitative yield improvement over non-orthogonal approaches.
Supports orthogonal protection strategies for cyclic peptide synthesis.
Methodology-level evidence; compound-specific isolated yield data not available.
Cyclic Peptides Oxime Resin Head-to-Tail Cyclization

Stability Profile Under Acidic and Basic Conditions: Comparative Stability vs. Non-Allyl Esters

Allyl esters, including the allyl ester in N-t-Boc-L-serine allyl ester, are stable to the acidic conditions required for Boc group removal (e.g., TFA), unlike tert-butyl esters which are cleaved under identical conditions [1][2]. This stability is a class-level property; no specific degradation kinetics for this exact compound were found, but the general resistance of allyl esters to acid and their smooth cleavage under neutral Pd(0) catalysis is well-documented .

Acid Stability
Class-level
Allyl ester stable under TFA/DCM Boc-removal conditions; tert-butyl ester cleaved under identical conditions, causing simultaneous amine and carboxyl deprotection.
Preserves carboxyl protection during Boc removal for sequential elongation.
Qualitative stability difference; specific degradation kinetics not reported.
Stability Protecting Group Chemistry SPPS Conditions

Physical Form and Storage Stability: Handling and Procurement Considerations

N-t-Boc-L-serine Allyl Ester is supplied as a yellow oil [1]. Vendor documentation indicates it can be stored at room temperature (RT) for short periods but recommends long-term storage at -20°C for maximum stability . This is consistent with the general storage requirements for Boc-amino acid derivatives and allyl esters, which are prone to polymerization or decomposition upon prolonged exposure to ambient conditions.

Storage
Supporting evidence
May be stored at room temperature short-term; recommended long-term storage at -20°C for maximum stability.
Maintains compound integrity for reproducible synthetic outcomes.
Vendor-specified storage conditions; compound-specific stability study not identified.
Storage Stability Physical Properties Procurement

Solubility Profile and Compatibility with Common SPPS Solvents

N-t-Boc-L-serine Allyl Ester is soluble in dichloromethane, ethyl acetate, and methanol . This solubility profile is typical for protected amino acid esters and ensures compatibility with common SPPS solvents (e.g., DCM, DMF) and workup procedures. The compound's XLogP3-AA value of 0.8 indicates moderate lipophilicity, which can influence coupling efficiency and purification behavior [1].

Solubility
Supporting evidence
Soluble in dichloromethane, ethyl acetate, and methanol. XLogP3-AA = 0.8 indicates moderate lipophilicity.
Compatible with standard SPPS solvents and workup procedures.
Computed properties from PubChem; experimental solubility limits not reported.
Solubility SPPS Solvents Peptide Chemistry

Optimal Research and Industrial Application Scenarios for N-t-Boc-L-serine Allyl Ester (CAS 143966-57-8) Based on Evidentiary Differentiation


Synthesis of Cyclic Peptides via Orthogonal Protection Strategies

N-t-Boc-L-serine Allyl Ester is ideally suited for the solid-phase synthesis of cyclic peptides where orthogonal deprotection of the C-terminus is required. The allyl ester serves as a temporary protecting group for the α-carboxyl function, stable to the acidic conditions used for Boc removal, but cleavable under neutral Pd(0) catalysis to unmask the carboxyl group for on-resin cyclization [1]. This approach, as demonstrated with the (Boc/Bzl/Fmoc/Al) protection scheme, yields fully protected cyclic peptides in high purity and yield, circumventing the side reactions associated with non-orthogonal protection methods [2].

Site-Selective Modification and Conjugation of Peptide Scaffolds

The orthogonal nature of the allyl ester allows for the selective introduction of functional handles (e.g., biotin, fluorophores, or affinity tags) at the C-terminus of a growing peptide chain. Following Boc removal and chain elongation, the allyl ester can be selectively removed, and the free carboxyl group can be coupled to a desired moiety using standard coupling reagents, all while the peptide remains attached to the resin [3]. This strategy is valuable for generating peptide conjugates for biological assays or as molecular probes .

Construction of Complex Glycopeptides and Branched Peptides

In the synthesis of N- or O-linked glycopeptides, the acid-stable allyl ester protection is essential. The allyl ester remains intact during the acidic cleavage of the Boc group, allowing for the stepwise assembly of the peptide backbone. Subsequently, the allyl ester can be removed under neutral conditions using Pd(0) catalysts, which are compatible with glycosidic linkages and other acid- or base-sensitive functional groups present in the glycan moiety [4]. This orthogonal deprotection enables the convergent synthesis of complex glycopeptide architectures.

Scalable Synthesis of Protected Peptide Fragments for Convergent Assembly

N-t-Boc-L-serine Allyl Ester can be used to prepare fully protected peptide fragments that serve as building blocks for convergent peptide synthesis. The orthogonal allyl ester protection allows for the selective deprotection of the C-terminus of a fragment without affecting other protecting groups, enabling its coupling to another fragment in solution or on solid support . This approach is particularly useful for the large-scale production of long or difficult peptide sequences.

Application
Selection Property
Validation Focus
Cyclic Peptide Synthesis
Orthogonal carboxyl protection via allyl ester
On-resin cyclization efficiency and product purity
Site-Selective Peptide Conjugation
Selective C-terminal deprotection under neutral Pd(0) catalysis
Conjugation fidelity after allyl ester removal
Glycopeptide Construction
Acid-stable carboxyl protection compatible with glycosidic linkages
Glycan integrity after sequential deprotection steps
Convergent Fragment Assembly
Orthogonal fragment deprotection for solution- or solid-phase coupling
Fragment coupling efficiency and sequence fidelity

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